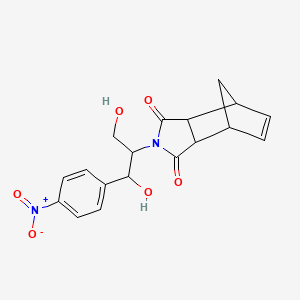

2-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

This compound belongs to the isoindole-1,3-dione family, characterized by a bicyclic 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole core with a substituted propan-2-yl group at position 2. The substituent—1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl—introduces a nitroaromatic moiety and two hydroxyl groups, conferring unique electronic and solubility properties. The diol moiety increases polarity, likely elevating the topological polar surface area (PSA) compared to simpler analogs, which may influence bioavailability or material applications .

Propriétés

IUPAC Name |

4-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6/c21-8-13(16(22)9-3-5-12(6-4-9)20(25)26)19-17(23)14-10-1-2-11(7-10)15(14)18(19)24/h1-6,10-11,13-16,21-22H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCYYMHCYKZZAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C(CO)C(C4=CC=C(C=C4)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes a nitrophenyl group that may contribute to its biological properties. The presence of hydroxyl groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of methanoisoindole compounds exhibit significant anticancer properties. For instance, a study published in ResearchGate demonstrated that certain methanoisoindole derivatives inhibited the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism of action may involve the modulation of signaling pathways associated with cell survival and death .

Antimicrobial Activity

The antimicrobial potential of this compound was explored through various assays against bacterial strains. A notable study reported that the compound exhibited potent antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

Inhibition studies have shown that the compound acts as an inhibitor for carbonic anhydrase and acetylcholinesterase enzymes. These enzymes play critical roles in physiological processes such as respiration and neurotransmission. The inhibition profile suggests potential applications in treating conditions like glaucoma and Alzheimer's disease .

Study 1: Anticancer Properties

In a controlled laboratory setting, researchers synthesized several derivatives of methanoisoindole compounds to assess their anticancer efficacy. The results indicated that specific modifications to the methanoisoindole structure enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study concluded that further investigation into structure-activity relationships (SAR) could lead to the development of more effective anticancer agents .

Study 2: Antimicrobial Efficacy

A comparative analysis was conducted to evaluate the antimicrobial properties of the target compound against standard antibiotics. The results showed that this compound had comparable or superior activity against specific strains of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antimicrobial therapies .

Data Tables

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against tetracycline-resistant Vibrio cholerae, making them potential candidates for treating cholera and other bacterial infections resistant to conventional antibiotics . The ability to combat resistant strains highlights the importance of developing new antimicrobial agents from this class of compounds.

Antidiabetic Potential

Studies have explored the antidiabetic properties of similar compounds synthesized from the same structural framework. These compounds demonstrated promising results in inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. For example, a related chiral molecule exhibited IC50 values indicating effective inhibition against multiple antidiabetic targets . This suggests that the compound may be further investigated for its potential in managing diabetes.

Biochemical Applications

Enzyme Inhibition Studies

The compound's structure allows it to interact with specific enzyme targets. Research has shown that derivatives can bind effectively to enzymes involved in metabolic pathways. Molecular docking studies have provided insights into these interactions, illustrating how modifications to the compound can enhance binding affinity and selectivity for target enzymes . This aspect is crucial for drug design aimed at optimizing therapeutic efficacy.

Synthesis of Chiral Compounds

The synthesis of this compound has been linked to advancements in asymmetric organocatalysis. The ability to create stereopure compounds is essential in pharmaceutical development as chirality can significantly influence drug activity and safety profiles. The methodologies developed for synthesizing such compounds could pave the way for new drug candidates with enhanced pharmacological properties .

Material Science

Non-linear Optical Materials

Research has indicated that certain derivatives of this compound may exhibit non-linear optical properties, making them suitable for applications in photonics and optoelectronics. The investigation into their optical characteristics suggests that these materials could be utilized in developing advanced optical devices . This area remains an exciting frontier for further exploration.

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is structurally analogous to other isoindole-1,3-dione derivatives, differing primarily in substituent groups. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison

*Hypothetical values estimated based on structural analogs.

Key Observations :

Substituent Effects on Polarity: The target compound’s diol and nitro groups likely increase PSA (~100 Ų) compared to non-hydroxylated analogs (e.g., CAS 5443-38-9: PSA 37.38 Ų). This suggests higher solubility in polar solvents but reduced membrane permeability . Fluorinated nitro derivatives (e.g., CAS 344912-40-9) exhibit intermediate PSA (~75 Ų), balancing reactivity and solubility .

Electronic Properties :

- The 4-nitrophenyl group in the target compound may enhance electron deficiency, making it reactive toward nucleophilic aromatic substitution (e.g., in drug design or material crosslinking). Similar nitro-containing analogs are used in medicinal chemistry .

- Boronate ester derivatives (e.g., CAS 2377608-76-7) leverage the boron group for cross-coupling reactions, a property absent in the target compound .

Molecular Weight and Applications :

- Higher molecular weight analogs (e.g., CAS 444336-81-6, 323.43 g/mol) are used in dense materials, while lighter derivatives (e.g., CAS 5443-38-9, 205.25 g/mol) are applied in energy storage .

Synthetic Pathways :

- Claisen-Schmidt condensations (as in ) are common for introducing aryl ketone substituents, but the target compound’s diol-nitro substituent may require specialized protection/deprotection strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for synthesizing this compound, considering its nitro and dihydroxy substituents?

- Methodological Answer : A multi-step approach is advised. Begin with nitration of the phenyl precursor to introduce the nitro group, followed by protection of the diol moiety (e.g., acetal formation) to prevent side reactions. Cyclocondensation using anhydrous conditions (e.g., DMF as solvent, 80–100°C) can assemble the methanoisoindole core. Final deprotection under mild acidic conditions (e.g., dilute HCl) yields the target compound. Optimize catalyst loading (e.g., p-toluenesulfonic acid) and reaction time to enhance yield .

Q. Which analytical techniques are critical for characterizing this compound’s stereochemistry and functional groups?

- Methodological Answer : Use X-ray crystallography to resolve stereochemistry of the methanoisoindole core and dihydroxypropan-2-yl group. Complement this with 2D NMR (COSY, HSQC) to assign proton and carbon environments. Compare experimental FT-IR peaks (e.g., nitro group at ~1520 cm⁻¹, hydroxyl at ~3400 cm⁻¹) with computational spectra for validation. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Conduct dose-response assays in microbial models (e.g., E. coli, S. aureus) to evaluate antimicrobial potential. Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%). Replicate experiments thrice to ensure reproducibility .

Advanced Research Questions

Q. What mechanistic role does the nitro group play in this compound’s reactivity during electrophilic substitution?

- Methodological Answer : The nitro group’s electron-withdrawing nature directs electrophilic attacks to meta/para positions. Use DFT calculations (e.g., Gaussian software) to map electron density and predict reactive sites. Validate experimentally via nitration or halogenation reactions, monitoring regioselectivity via LC-MS. Compare with analogues lacking nitro groups to isolate its electronic effects .

Q. How can computational modeling elucidate this compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or kinases. Simulate binding dynamics via MD simulations (NAMD/GROMACS) over 100 ns to assess stability. Correlate docking scores (binding affinity) with in vitro IC₅₀ values. Adjust force fields to account for nitro group polarization .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability. Use multivariate analysis (ANOVA, principal component analysis) to identify confounding factors (e.g., pH, temperature). Cross-validate results in orthogonal assays (e.g., fluorescence-based vs. colorimetric) and share raw data via open-access platforms .

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s stereochemical complexity?

- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s catalyst) in asymmetric dihydroxylation steps. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase). For resolution, use diastereomeric salt formation with L-tartaric acid. Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .

Q. How does this compound’s reactivity compare to its non-nitrated analogues in oxidation reactions?

- Methodological Answer : Perform kinetic studies using oxidizing agents (e.g., KMnO₄, H₂O₂) under controlled pH. Track reaction progress via UV-Vis spectroscopy (λ_max for nitro intermediates). Compare rate constants (k) with non-nitrated derivatives. Use Hammett plots to quantify substituent effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.